4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Profiling
¹H NMR spectra (400 MHz, DMSO-d₆) reveal distinct signals:
- δ 12.90 ppm (s, 1H, -OH)
- δ 8.50 ppm (s, 1H, H-2 quinoline)
- δ 7.85–7.60 ppm (m, 3H, aromatic H-5, H-6, H-8)
- δ 13.10 ppm (s, 1H, -COOH).
¹³C NMR data (100 MHz, DMSO-d₆) includes:
Infrared (IR) and Raman Vibrational Signatures
IR spectroscopy (KBr pellet) identifies critical functional groups:
- Broad O–H stretch: 2500–3300 cm⁻¹ (hydrogen-bonded hydroxyl and carboxylic acid)
- C=O stretch: 1710 cm⁻¹ (carboxylic acid)
- C–F stretches: 1120–1170 cm⁻¹ (trifluoromethoxy group)
- Quinoline ring vibrations: 1580–1600 cm⁻¹ (C=C/C=N).
Raman spectroscopy highlights aromatic ring modes at 1350–1450 cm⁻¹ and symmetric CF₃ bending at 750 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 273.16 [M]⁺. Characteristic fragments include:
- m/z 255.12 [M – H₂O]⁺ (loss of hydroxyl group)
- m/z 227.09 [M – COOH]⁺
- m/z 179.04 [C₇H₄F₃O]⁺ (trifluoromethoxy-substituted quinoline core).
Computational Molecular Modeling
Density Functional Theory (DFT) Optimization
DFT calculations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry. Key results include:
Electron Density Mapping and Frontier Molecular Orbital Analysis
Electrostatic potential maps reveal electron-deficient regions at the trifluoromethoxy group (-0.35 e) and electron-rich zones at the carboxylic acid (-0.72 e). Frontier molecular orbital analysis shows:
- HOMO (-6.2 eV): Localized on the quinoline ring and carboxylic acid
- LUMO (-1.8 eV): Dominated by the trifluoromethoxy group’s σ* orbitals
- HOMO-LUMO gap: 4.4 eV, suggesting moderate reactivity.
This computational framework aligns with experimental data, validating the compound’s electronic structure and reactivity trends.
Properties
IUPAC Name |
4-oxo-7-(trifluoromethoxy)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)19-5-1-2-6-8(3-5)15-4-7(9(6)16)10(17)18/h1-4H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRHNQMYSSCBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671149 | |
| Record name | 4-Oxo-7-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53985-74-3 | |
| Record name | 4-Oxo-7-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core is formed through a series of cyclization reactions.
Introduction of Substituents: The hydroxy, trifluoromethoxy, and carboxylic acid groups are introduced through various substitution reactions, often involving reagents like trifluoromethoxybenzene and carboxylating agents.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, often using continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The trifluoromethoxy and carboxylic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid is , with a molecular weight of 273.16 g/mol. Its structure features a quinoline core with a trifluoromethoxy group, which significantly enhances its biological activity. The presence of these functional groups contributes to its unique pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties. A study evaluated various quinoline derivatives against bacterial strains, revealing that compounds with the trifluoromethyl substitution had enhanced antimicrobial efficacy compared to their non-trifluorinated counterparts.
| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |
|---|---|
| HTQCA | 20 |
| Control | 12 |
This data indicates that the trifluoromethoxy group is crucial for improving antimicrobial performance.
Analgesic Properties
The compound has been identified as a potent antagonist of the vanilloid receptor (VR1), which plays a vital role in pain perception. Research indicates that this compound can significantly reduce pain responses in animal models by modulating VR1 activity, suggesting its potential for treating neuropathic and inflammatory pain disorders.
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties. Similar compounds have been shown to reduce inflammatory responses by modulating cyclic adenosine monophosphate (cAMP) levels, which are critical in inflammatory pathways. This mechanism indicates potential applications in treating chronic inflammatory diseases.
Fibrotic Diseases
A notable application of this compound is its role as an inhibitor of prolyl-4-hydroxylase, making it a candidate for treating fibrotic diseases such as lung fibrosis and scleroderma. In preclinical models, the compound demonstrated significant antifibrotic effects, evidenced by histological analysis and collagen determination methods.
Study Design:
- Animal Model: Carbon tetrachloride-induced liver fibrosis in rats.
- Dosage: Administered at concentrations ranging from 1 to 100 mg/kg.
- Outcome Measures: Histological assessment of liver fibrosis and serum levels of collagen fragments.
The results indicated that treatment with the compound led to reduced collagen deposition, highlighting its therapeutic potential in managing fibrotic conditions.
Cancer Research
Emerging research has also explored the compound's potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and carboxylic acid groups facilitate binding to active sites, while the trifluoromethoxy group enhances its stability and bioavailability . The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Positional Isomers of Trifluoromethyl/Trifluoromethoxy-Substituted Quinolines
- 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 23779-95-5): The trifluoromethyl group at position 8 instead of 7 alters electronic distribution and steric interactions. This positional isomerism reduces antibacterial activity in vitro compared to the 7-substituted analog, as observed in DNA gyrase inhibition assays . Key Data: Molecular formula C₁₁H₆F₃NO₃, molar mass 275.17 g/mol .
- 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid: Substitution at position 6 reduces planarity, weakening π-π stacking with bacterial topoisomerases. This compound shows 50% lower potency than the 7-substituted derivative in E. coli inhibition studies .
Methoxy-Substituted Analogs
- 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid (CAS 1668585-08-7): Replacing trifluoromethoxy with methoxy decreases electronegativity, lowering logP by 0.8 units (from 2.1 to 1.3). This reduces membrane permeability but improves aqueous solubility (4.2 mg/mL vs. 1.8 mg/mL for the trifluoromethoxy analog) .
- 4-Hydroxy-5-methoxyquinoline-3-carboxylic acid: Substitution at position 5 disrupts hydrogen bonding with bacterial enzymes, resulting in a 10-fold reduction in MIC (Minimum Inhibitory Concentration) against Staphylococcus aureus compared to the 7-substituted derivative .
Halogenated Derivatives
- Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4): Chloro and fluoro substituents at positions 7 and 6 enhance antibacterial activity (MIC = 0.12 µg/mL against Pseudomonas aeruginosa). The ethyl ester acts as a prodrug, improving oral bioavailability by 40% compared to the free carboxylic acid . Key Data: SMILES O=C(OCC)C1=CN=C2C=C(Cl)C(F)=CC2=C1O .
- 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 182868-50-4): The cyclopropyl group at position 1 enhances tissue penetration, while the 4-ethylpiperazinyl moiety improves solubility (logD = 0.9 at pH 7.4). This compound exhibits a plasma half-life of 8.2 hours in murine models, outperforming simpler analogs .
Pyridine-Based Analogs
- 4-(Trifluoromethyl)-3-pyridinecarboxylic acid: Replacing the quinoline scaffold with pyridine reduces aromatic surface area, weakening intercalation with DNA.
Commercial Availability and Cost Analysis
Biological Activity
4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid (HTQCA) is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and associated case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
HTQCA belongs to the quinoline family, characterized by its trifluoromethoxy group which enhances its biological activity. The molecular formula is , and it exhibits unique properties that contribute to its pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that HTQCA derivatives exhibit potent antimicrobial properties. A study synthesized various quinoline derivatives and tested their in vitro antimicrobial activity against several bacterial strains. The results demonstrated that compounds containing the trifluoromethyl group showed enhanced efficacy compared to their non-trifluorinated counterparts, suggesting a structure-activity relationship that favors the trifluoromethyl substitution for antimicrobial applications .
| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |
|---|---|
| HTQCA | 20 |
| Control | 12 |
Analgesic Properties
HTQCA has been identified as a potent antagonist of the vanilloid receptor (VR1), which plays a crucial role in nociception. Research indicates that HTQCA can significantly reduce pain responses in animal models by modulating VR1 activity. This mechanism suggests its potential utility in treating various pain disorders, including neuropathic and inflammatory pain .
Anti-inflammatory Effects
In addition to its analgesic properties, HTQCA has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the release of pro-inflammatory cytokines in vitro, indicating a potential role in managing conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
Case Study 1: Pain Management in Animal Models
In a controlled study involving VR1 knockout mice, HTQCA was administered to assess its analgesic efficacy. The results indicated that treated mice exhibited significantly reduced sensitivity to thermal and mechanical stimuli compared to untreated controls, highlighting the compound's effectiveness in modulating pain pathways .
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of HTQCA against common pathogens. The compound was tested against Staphylococcus aureus and Escherichia coli, showing remarkable inhibition at low concentrations. These findings support the development of HTQCA as a potential therapeutic agent for bacterial infections .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid?
- Methodology :
- Ester Hydrolysis : Start with the ethyl ester derivative (e.g., ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, CAS 391-02-6) . React with 2M NaOH in ethanol/water (1:1 v/v) under reflux (80°C, 6–8 hours). Acidify with HCl to pH 2–3 to precipitate the carboxylic acid. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
- Intermediate Validation : Confirm purity using HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and NMR (¹H/¹³C, DMSO-d₆). Compare spectral data to literature for analogous quinoline derivatives .
Q. How should structural characterization be performed for this compound?
- Techniques :
- NMR Spectroscopy : ¹H (400 MHz) and ¹³C (100 MHz) in DMSO-d₆. Key peaks: Quinoline C3-COOH (~170 ppm), C4-OH (~12 ppm as a broad singlet), and CF₃O group (δ ~55–60 ppm in ¹³C) .
- Mass Spectrometry : ESI-MS in negative mode (expected [M–H]⁻ ion). High-resolution MS (HRMS) to confirm molecular formula (C₁₂H₇F₃NO₅).
- X-ray Crystallography : Suitable crystals grown via slow evaporation (acetone/water). Compare unit cell parameters to similar quinoline-carboxylic acids .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility :
- Polar Solvents : Soluble in DMSO (≥50 mg/mL), sparingly soluble in water (pH-dependent; solubility increases above pH 6 due to deprotonation).
- Stability : Store at –20°C in airtight, light-protected containers. Avoid prolonged exposure to humidity (>60% RH) to prevent hydrolysis of the trifluoromethoxy group .
Q. What biological activity screening approaches are applicable?
- Antimicrobial Assays :
- MIC Determination : Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines). Include ciprofloxacin as a positive control .
- Enzyme Inhibition : Screen against E. coli DNA gyrase (IC₅₀ via supercoiling assay) to assess quinolone-like activity .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- Design of Experiments (DOE) :
- Variables : Temperature (60–100°C), NaOH concentration (1–3M), reaction time (4–12 hours).
- Response Surface Modeling : Identify optimal conditions (e.g., 80°C, 2M NaOH, 7 hours) via central composite design.
- Side Reaction Mitigation : Add antioxidants (e.g., ascorbic acid) to reduce oxidation of the hydroxyquinoline moiety .
Q. What structure-activity relationship (SAR) insights exist for modifying the trifluoromethoxy group?
- Substituent Analysis :
- Replace –OCF₃ with –CF₃ (as in 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid) or –OCH₃ . Test impact on:
- Lipophilicity : LogP via shake-flask method (octanol/water).
- Antibacterial Potency : MIC shifts against P. aeruginosa (notably sensitive to lipophilicity).
- Electron-Withdrawing Effects : Use Hammett σ constants to correlate substituent electronic effects with DNA gyrase inhibition .
Q. How to resolve contradictions in reported solubility or bioactivity data?
- Case Study : Discrepancies in aqueous solubility (pH 7.4):
- Hypothesis : Polymorphic forms or residual solvent in crystallized product.
- Approach :
Perform PXRD to identify crystalline phases.
Re-test solubility using lyophilized vs. recrystallized material.
Validate via intrinsic dissolution rate (USP apparatus) .
Q. What advanced analytical methods are suitable for quantifying trace impurities?
- UPLC-MS/MS Method :
- Column : Acquity BEH C18 (2.1 × 50 mm, 1.7 µm).
- Gradient : 5–95% ACN in 0.1% formic acid over 10 minutes.
- Detection : MRM mode for target (m/z 284 → 240) and common impurities (e.g., ethyl ester byproduct, m/z 312 → 268).
- Validation : LOD (0.1 µg/mL), LOQ (0.3 µg/mL), linearity (R² > 0.999) .
Q. How can computational modeling predict binding modes to biological targets?
- Docking Protocol :
Protein Preparation : Retrieve S. aureus topoisomerase IV structure (PDB: 3TTZ). Add missing hydrogens and optimize H-bond networks.
Ligand Setup : Generate 3D conformers of the compound (OMEGA2, OpenEye).
Docking : Use AutoDock Vina (exhaustiveness = 32). Key interactions:
- Carboxylic acid with Mg²⁺ in active site.
- Trifluoromethoxy group in hydrophobic pocket.
Validation : Compare to co-crystallized moxifloxacin .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
